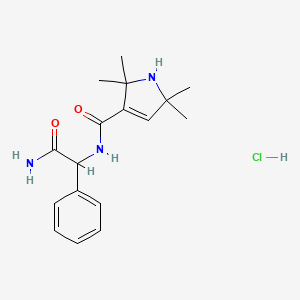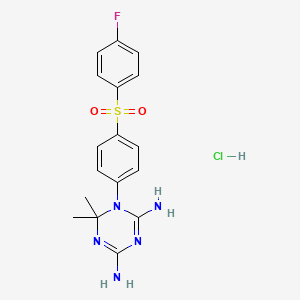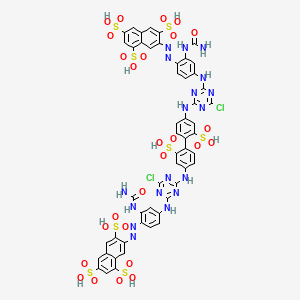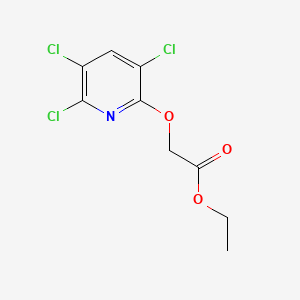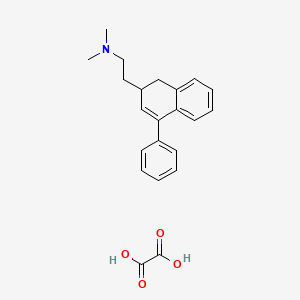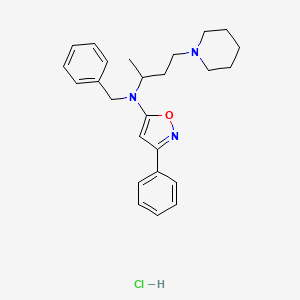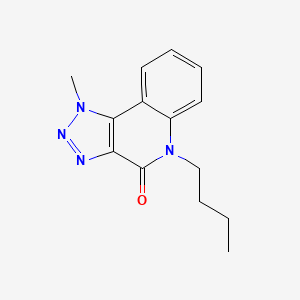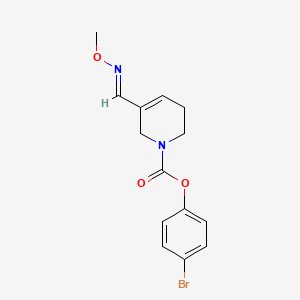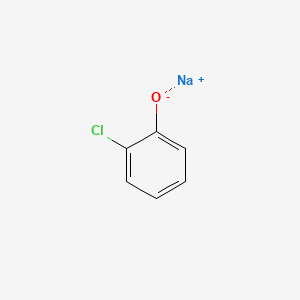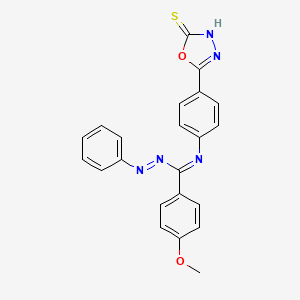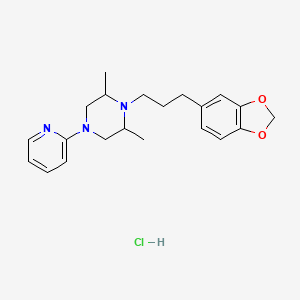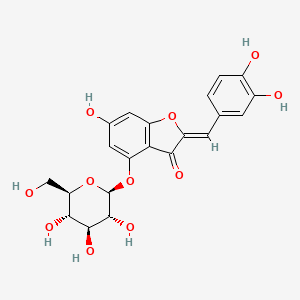
Cernuoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cernuoside is a naturally occurring flavonoid glycoside found in various plant species. It belongs to the aurone subclass of flavonoids, which are known for their antioxidant properties. This compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cernuoside can be synthesized through various chemical reactions involving the coupling of specific flavonoid precursors. One common method involves the use of chemical degradations and spectroscopic methods to isolate and identify the compound from plant materials . The synthesis typically involves the formation of the aurone structure followed by glycosylation to attach the sugar moiety.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from plant sources such as the flowers of Acacia dealbata . The process includes solvent extraction, chromatography, and crystallization to obtain pure this compound. Advanced techniques like countercurrent chromatography have also been employed for the separation and purification of this compound from plant extracts .
Analyse Chemischer Reaktionen
Types of Reactions
Cernuoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted flavonoid compounds. These products can have different biological activities and properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Cernuoside is used as a model compound for studying the antioxidant properties of flavonoids.
Biology: this compound has been shown to exhibit anti-inflammatory and anticancer activities in various biological assays.
Industry: this compound is used in the development of natural antioxidants for food and cosmetic industries.
Wirkmechanismus
Cernuoside exerts its effects through various molecular mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: this compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Cernuoside is similar to other flavonoid glycosides such as quercetin and bractein. it has unique structural features and biological activities that distinguish it from these compounds:
Similar Compounds
- Quercetin
- Bractein
- Luteolin
- Apigenin
These compounds share similar flavonoid structures and biological activities but differ in their specific chemical properties and effects .
Eigenschaften
CAS-Nummer |
480-69-3 |
|---|---|
Molekularformel |
C21H20O11 |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |
InChI |
InChI=1S/C21H20O11/c22-7-15-18(27)19(28)20(29)21(32-15)31-13-6-9(23)5-12-16(13)17(26)14(30-12)4-8-1-2-10(24)11(25)3-8/h1-6,15,18-25,27-29H,7H2/b14-4-/t15-,18-,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
ZZERRGHHDDWLEN-YRDFTBLNSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


